Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-
Description
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-, is a ketone derivative featuring a 4-methylphenyl group and a 1-methylpyrrole moiety. The methyl substituents on both the phenyl and pyrrole rings influence its electronic, steric, and physicochemical properties, distinguishing it from analogues with alternative substituents .
Properties
CAS No. |
62128-31-8 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-methylphenyl)-(1-methylpyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3 |
InChI Key |
WKUBFPPJDMDEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- Catalyst : AlCl₃ (1.2 equiv) or supramolecular resorcinarene capsules (26 mol%).
- Solvent : Dichloromethane (DCM) or chloroform.
- Temperature : 0–30°C for AlCl₃; 50°C for capsule-mediated reactions.
- Yield : 70–99% depending on substituents and catalyst.
The mechanism involves AlCl₃ polarizing the C–Cl bond of the acyl chloride, facilitating electrophilic attack by the pyrrole’s α-position. Supramolecular capsules enhance regioselectivity via H-bonding interactions with water molecules, favoring β-substitution (60:40 β/α ratio).
Direct Acylation of Preformed Pyrrole Derivatives
Direct acylation employs prefunctionalized pyrroles, such as 1-methylpyrrole-2-boronic acid, coupled with 4-methylbenzoyl derivatives under palladium catalysis.
Protocol
- Substrates : 1-Methylpyrrole-2-boronic acid + 4-methylbenzoyl chloride.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Na₂CO₃ (2 equiv).
- Solvent : Tetrahydrofuran (THF)/H₂O (3:1).
- Yield : 65–80%.
This method avoids harsh acidic conditions but requires inert atmospheres and costly catalysts.
Aza-Wittig and [3+2] cycloaddition strategies enable pyrrole ring formation with simultaneous introduction of the 4-methylphenyl group.
Aza-Wittig Reaction (Source 5)
[3+2] Cycloaddition (Source 12)
- Substrates : TosMIC (p-toluenesulfonylmethyl isocyanide) + 4-methylphenylacetylene.
- Catalyst : DBU (1,8-diazabicycloundec-7-ene).
- Solvent : Acetonitrile, room temperature.
- Yield : 87–95%.
Nucleophilic Aromatic Substitution
This method functionalizes preassembled pyrrole cores via SNAr reactions. For example, 1-methylpyrrole-2-lithium reacts with 4-methylbenzoyl electrophiles.
Procedure
- Generation of Pyrrole-Li : 1-Methylpyrrole + LDA (lithium diisopropylamide) at −78°C.
- Quenching : Add 4-methylbenzoyl chloride.
- Workup : Hydrolysis with NH₄Cl.
- Yield : 50–60%.
Industrial-Scale Synthesis
Optimized protocols for large-scale production emphasize continuous flow reactors and recyclable catalysts.
Key Parameters (Source 4)
| Parameter | Value |
|---|---|
| Reactor Type | Continuous flow |
| Catalyst | Heterogeneous Al₂O₃ |
| Temperature | 120°C |
| Residence Time | 15 min |
| Purity | >99% (HPLC) |
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Friedel-Crafts | 70–99 | Low | High | Moderate |
| Direct Acylation | 65–80 | High | Moderate | High |
| Cycloaddition | 45–95 | Medium | Low | High |
| Nucleophilic Substitution | 50–60 | Medium | Low | Low |
| Industrial Flow | >99 | Low | High | High |
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal and Antimicrobial Activity
Recent studies have highlighted the antifungal properties of compounds similar to Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-. For instance, derivatives of this compound have been evaluated for their effectiveness against various fungal strains, including Aspergillus species. The incorporation of the pyrrole moiety is believed to enhance the biological activity due to its electron-rich nature, which facilitates interaction with biological targets .
2. Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. A study involving pyrrole-based derivatives demonstrated that modifications on the phenyl ring could lead to enhanced potency against specific cancer types. The mechanisms of action often involve the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
Organic Synthesis Applications
1. Synthesis of Heterocycles
The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic structures. For example, it can undergo various coupling reactions such as Sonogashira coupling to form more complex molecules with potential biological activity. This synthetic utility is critical for developing new pharmaceuticals and agrochemicals .
2. Development of New Synthetic Protocols
Innovative synthetic methodologies have been developed using Methanone as a precursor. For instance, researchers have employed this compound in a sequential reaction scheme that allows for the efficient synthesis of pyrrolo[1,2-a]quinolines, which are valuable in medicinal chemistry due to their diverse biological activities .
Materials Science Applications
1. Photonic Materials
The unique electronic properties of Methanone derivatives make them suitable for applications in photonic materials. Studies indicate that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently .
2. Polymer Chemistry
In polymer science, Methanone derivatives can act as monomers or cross-linking agents in the synthesis of novel polymers with enhanced mechanical and thermal properties. The integration of such compounds into polymer matrices can lead to materials with improved performance characteristics for various industrial applications .
Table 2: Synthetic Methods Involving Methanone
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Acetonitrile, 70 °C | 95.2 | |
| Vilsmeier Haack Formylation | DMF, 0 °C to rt | 71.2 | |
| Intramolecular Alkyne-Carbonyl Metathesis | TFA at 90 °C | 82 |
Case Study 1: Antifungal Activity Evaluation
In a study published by MDPI, researchers synthesized a series of pyrrole derivatives based on Methanone and evaluated their antifungal activity against Aspergillus species. The results indicated that specific structural modifications significantly enhanced antifungal efficacy, suggesting a pathway for developing new antifungal agents .
Case Study 2: Synthesis of Complex Heterocycles
A recent publication detailed the synthesis of pyrrolo[1,2-a]quinolines using Methanone as a precursor through a novel reaction pathway involving Sonogashira coupling followed by cyclization. This approach not only demonstrated high yields but also showcased the compound's versatility in generating biologically relevant heterocycles .
Mechanism of Action
The mechanism of action of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
The target compound is compared to the following analogues:
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone ()
(1-Methyl-1H-pyrrol-2-yl)(4-(trifluoromethyl)phenyl)methanone ()
(1-Methyl-1H-pyrrol-2-yl)(naphthalen-2-yl)methanone ()
Cyclohexyl(1,3-dimethyl-1H-indol-2-yl)methanone ()
Key Observations :
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectral Data
Key Observations :
- ¹³C NMR chemical shifts for the carbonyl group (δ ~185–190 ppm) are consistent across analogues, confirming ketone functionality .
Crystallographic and Supramolecular Features
- (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone crystallizes in the triclinic space group P1 with unit cell parameters a = 3.8957 Å, b = 10.7053 Å, c = 11.1421 Å. Intermolecular C-H···O hydrogen bonds stabilize the crystal lattice .
- The target compound’s methyl groups may disrupt hydrogen bonding networks, leading to distinct packing motifs compared to the fluorophenyl analogue .
Biological Activity
Methanone, specifically the compound (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-, also known as 4-Methylbenzophenone, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C14H12O
- Molecular Weight : 196.2445 g/mol
- CAS Registry Number : 134-84-9
- IUPAC Name : (4-Methylphenyl)(1-methyl-1H-pyrrol-2-yl)methanone
The compound is characterized by a benzophenone structure with a methyl substitution on the phenyl ring and a pyrrole moiety, which is significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that methanone derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains:
| Compound | Activity | MIC (mg/mL) | Target Strains |
|---|---|---|---|
| Compound A | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Compound B | Antifungal | Not specified | C. albicans |
The data suggests that methanone derivatives can possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
Research has also highlighted the anticancer potential of methanone derivatives. A study focusing on aminopyrazole-based compounds demonstrated that certain structural modifications could enhance cytotoxicity against cancer cell lines such as HeLa cells. The presence of a pyrrole ring may contribute to this activity by influencing cellular uptake or interaction with specific molecular targets .
Structure-Activity Relationships (SAR)
The biological activity of methanone compounds is heavily influenced by their structural features. Modifications to the phenyl and pyrrole rings can significantly alter their potency and selectivity:
- Phenyl Substituents : Variations in the position and nature of substituents on the phenyl ring can enhance or diminish biological activity.
- Pyrrole Modifications : Substituting different groups on the pyrrole nitrogen or carbon atoms can affect receptor binding affinity and efficacy.
For example, the introduction of electron-donating groups on the phenyl ring has been shown to increase binding affinity to certain receptors, suggesting that optimizing these substitutions could lead to more effective therapeutic agents .
Study 1: D3 Dopamine Receptor Agonism
A notable study examined a series of methanone derivatives for their activity at dopamine receptors. One compound demonstrated selective agonism at the D3 receptor while showing minimal activity at the D2 receptor, indicating potential for treating neuropsychiatric disorders without typical side effects associated with D2 receptor activation .
Study 2: Antioxidant Activity
Another investigation into related compounds revealed significant antioxidant properties, suggesting that methanone derivatives could be beneficial in mitigating oxidative stress-related diseases. The antioxidant capacity was measured using various assays (e.g., ABTS, FRAP), highlighting the therapeutic potential of these compounds beyond their antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
